molecular formula C24H21NO5S B4970629 dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate

dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate

Cat. No. B4970629
M. Wt: 435.5 g/mol
InChI Key: BJCSQLGXBMSTPE-UHFFFAOYSA-N
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Description

Dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a terephthalate derivative that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate is not well understood. However, it is believed to inhibit certain enzymes by binding to their active sites. It has also been shown to bind to DNA and RNA, which may contribute to its potential as a drug molecule.
Biochemical and Physiological Effects:
Dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may have implications in the treatment of certain diseases. Additionally, it has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate in lab experiments include its high purity and potential applications in various fields. However, its limitations include its potential toxicity and the need for specialized equipment for its synthesis.

Future Directions

There are many future directions for the study of dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate. One potential direction is the further study of its potential as a drug molecule. Additionally, it could be further studied as a building block for the synthesis of various compounds. Finally, its potential as a fluorescent probe for the detection of certain molecules could also be explored.

Synthesis Methods

The synthesis of dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate involves the reaction of terephthalic acid with phenylthioacetic acid, followed by the reaction with thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. This multi-step process yields a high purity product that is suitable for various scientific applications.

Scientific Research Applications

Dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate has been extensively studied in the field of organic chemistry due to its potential application as a building block for the synthesis of various compounds. It has also been studied as a potential drug molecule due to its ability to inhibit certain enzymes. Additionally, it has been used as a fluorescent probe for the detection of certain molecules.

properties

IUPAC Name

dimethyl 2-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-29-23(27)17-13-14-19(24(28)30-2)20(15-17)25-22(26)21(16-9-5-3-6-10-16)31-18-11-7-4-8-12-18/h3-15,21H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCSQLGXBMSTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}benzene-1,4-dicarboxylate

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